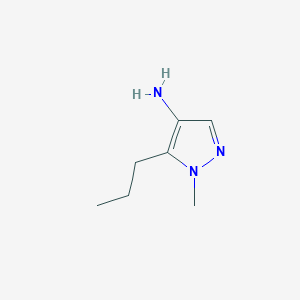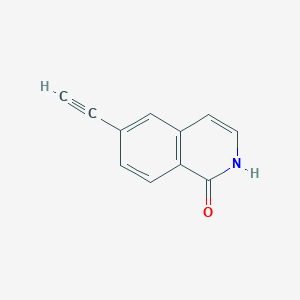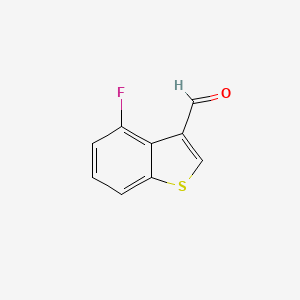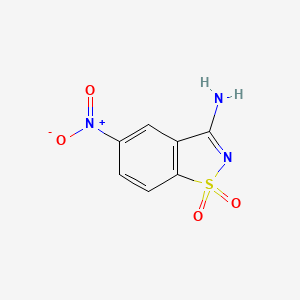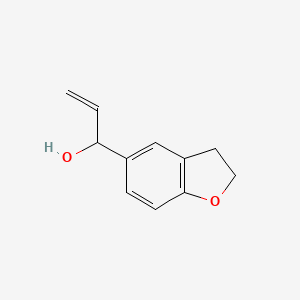
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is an organic compound with the molecular formula C11H12O2 It features a benzofuran ring fused with a prop-2-en-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzofuran.
Alkylation: The benzofuran ring is alkylated using appropriate alkylating agents under controlled conditions.
Addition of Prop-2-en-1-ol Group: The final step involves the addition of the prop-2-en-1-ol group to the alkylated benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in nucleophilic attacks, leading to various biochemical reactions. It may interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: Similar structure with a propanol group instead of prop-2-en-1-ol.
5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant of the cathinone class with a similar benzofuran ring.
Uniqueness
1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol is unique due to its specific structural features, including the prop-2-en-1-ol group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1-benzofuran-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h2-4,7,10,12H,1,5-6H2 |
Clé InChI |
DHUIWJWPFNSPIF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC2=C(C=C1)OCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)

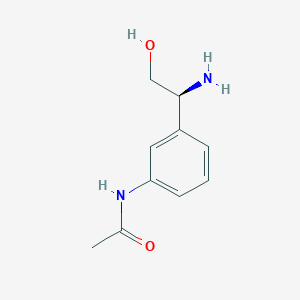
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
